Home > Products > Screening Compounds P114566 > Picumast dihydrochloride
Picumast dihydrochloride - 39577-20-3

Picumast dihydrochloride

Catalog Number: EVT-1572730
CAS Number: 39577-20-3
Molecular Formula: C25H31Cl3N2O3
Molecular Weight: 513.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Picumast dihydrochloride is a pharmaceutical compound primarily investigated for its therapeutic potential, particularly in the treatment of various medical conditions. The compound is a salt form of Picumast, which itself is a derivative of an active pharmaceutical ingredient known for its pharmacological properties.

Source

Picumast dihydrochloride is synthesized through chemical processes that involve specific precursors and reagents. The compound has been the subject of various studies and patent applications that detail its synthesis, properties, and applications.

Classification

Picumast dihydrochloride falls under the category of pharmaceutical compounds and is classified as a drug substance. Its classification may also extend to specific therapeutic areas depending on its mechanism of action and target conditions.

Synthesis Analysis

Methods

The synthesis of Picumast dihydrochloride typically involves several steps, including the formation of the base compound followed by the addition of hydrochloric acid to form the dihydrochloride salt.

  1. Initial Synthesis: The process begins with the preparation of Picumast, which may involve multiple chemical reactions to ensure the desired molecular structure.
  2. Formation of Dihydrochloride: The base compound is then treated with hydrochloric acid in a controlled environment to produce Picumast dihydrochloride. This step often requires careful monitoring of temperature and pH to optimize yield and purity.

Technical Details

The synthesis may utilize various solvents and reagents to facilitate reactions, including alcohols or other organic solvents. Techniques such as refluxing or vacuum distillation are commonly employed to purify the final product.

Molecular Structure Analysis

Structure

The molecular structure of Picumast dihydrochloride can be represented by its chemical formula, which includes all constituent atoms arranged in a specific configuration. The exact structure can be determined using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography.

Data

  • Molecular Formula: C_xH_yCl_zN_aO_b (exact values depend on the specific structure of Picumast)
  • Molecular Weight: Determined based on the molecular formula.
  • Structural Diagram: A visual representation can be generated using cheminformatics software.
Chemical Reactions Analysis

Reactions

Picumast dihydrochloride can participate in various chemical reactions, including:

  1. Acid-Base Reactions: As a salt, it can react with bases to form neutral compounds.
  2. Hydrolysis: In aqueous solutions, it may undergo hydrolysis, leading to the release of hydrochloric acid and regeneration of the base compound.
  3. Complexation: It may interact with other pharmaceutical agents or excipients to form complexes that could enhance therapeutic efficacy or stability.

Technical Details

The reaction conditions (temperature, solvent type, concentration) significantly influence the rate and outcome of these reactions. Kinetic studies may provide insights into reaction mechanisms and pathways.

Mechanism of Action

Process

The mechanism of action for Picumast dihydrochloride involves its interaction with biological targets within the body. This could include binding to specific receptors or enzymes that mediate physiological responses relevant to its therapeutic effects.

Data

Research studies often employ assays to elucidate how Picumast dihydrochloride affects cellular pathways, including:

  • Receptor Binding Affinity: Quantitative measures of how effectively it binds to target receptors.
  • In Vivo Studies: Animal models are used to assess pharmacodynamics and pharmacokinetics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature as a dihydrochloride salt.
  • Melting Point: Determined through differential scanning calorimetry or similar techniques.

Chemical Properties

  • Stability: Stability studies indicate how well Picumast dihydrochloride maintains its integrity under various conditions (temperature, humidity).
  • pH Sensitivity: The compound's solubility may vary with pH changes in solution.
Applications

Scientific Uses

Picumast dihydrochloride has potential applications in various fields:

  1. Pharmaceutical Development: Investigated for formulation into tablets or injectable solutions.
  2. Clinical Research: Studied for efficacy in treating specific diseases or conditions, potentially including cardiovascular or metabolic disorders.
  3. Biochemical Studies: Used in laboratory settings to explore mechanisms related to its pharmacological effects.
Introduction to Picumast Dihydrochloride

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

Picumast dihydrochloride possesses the systematic chemical name 7-[3-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one dihydrochloride, reflecting its complex molecular architecture. The compound features a coumarin (benzopyranone) backbone with methyl substituents at the 3- and 4-positions, serving as the core pharmacophore. This structural moiety is connected via a propoxy linker to a 4-(p-chlorobenzyl)piperazine group that contributes significantly to receptor interactions. The dihydrochloride salt form enhances aqueous solubility and bioavailability compared to the free base [1] [3] [4].

The molecular formula for the free base is C~25~H~29~ClN~2~O~3~ (molecular weight: 440.96 g/mol), while the dihydrochloride salt form has the molecular formula C~25~H~31~Cl~3~N~2~O~3~ (molecular weight: 513.88 g/mol). The compound is achiral with no defined stereocenters or E/Z centers, simplifying its synthesis and quality control. Alternative designations include BM-15100, BM 15100, and the brand name Auteral®. The CAS registry number for the dihydrochloride salt is 39577-20-3, distinguishing it from the free base (CAS 39577-19-0) [1] [3] [4].

Table 1: Structural Identification of Picumast Dihydrochloride [1] [3] [4]

PropertySpecification
Systematic Name7-[3-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one dihydrochloride
Molecular Formula (Salt)C~25~H~31~Cl~3~N~2~O~3~
Molecular Weight (Salt)513.88 g/mol
CAS Registry Number39577-20-3
SMILES NotationCC~1~=C(C)C~2~=C(OC~1~=O)C=C(OCCCN~3~CCN(CC~4~=CC=C(Cl)C=C~4~)CC~3~)C=C~2~
InChI KeyUSCSJAIWXWYTEH-UHFFFAOYSA-N (Free base)
StereochemistryAchiral (no defined stereocenters)

Physicochemical Properties

Picumast dihydrochloride presents as a solid powder with high purity (>98%) and stability when stored properly under dry, dark conditions at 0-4°C for short-term storage or -20°C for long-term preservation. The compound maintains stability for over three years when stored correctly, making it suitable for pharmaceutical development. PDH exhibits solubility in dimethyl sulfoxide (DMSO), which serves as the primary solvent for research formulations, but has limited aqueous solubility, a characteristic improved by its dihydrochloride salt formation [1] [4].

Elemental analysis reveals the following composition: Carbon (58.43%), Hydrogen (6.08%), Chlorine (20.70%), Nitrogen (5.45%), and Oxygen (9.34%), consistent with its molecular formula. The hydrochloride groups contribute significantly to the chlorine content and enhance the compound's polarity. The compound's extended propoxy-piperazine side chain provides conformational flexibility, allowing optimal interaction with cellular targets, while the lipophilic coumarin core facilitates membrane penetration [1] [4].

Historical Development and Pharmacological Classification

Picumast dihydrochloride emerged in the 1980s as an innovative approach to allergic disease management, with extensive preclinical and clinical evaluation conducted throughout the decade. It was developed as a prophylactically active anti-allergic compound that uniquely combined inhibition of mediator release from mast cells with antagonism of mediator action at receptor sites. This dual mechanism represented a significant advancement beyond existing prophylactic agents that typically exhibited only one of these actions [1] [5].

Pharmacologically, PDH is classified as a prophylactic anti-allergic agent with H~1~-receptor antagonism. Unlike conventional antihistamines, PDH demonstrates additional inhibitory actions beyond H~1~ blockade that collectively suppress both immediate and late-phase allergic reactions in animal models and human studies. Notably, its primary metabolites M1 and M2 retain significant H~1~-antagonist activity, contributing to the compound's overall pharmacological profile. PDH's activity spectrum clearly differentiates it from established prophylactic anti-allergic drugs like disodium cromoglycate (DSCG) and ketotifen, both in terms of mechanism breadth and clinical efficacy [1] [5].

Early research established PDH's efficacy across multiple allergic conditions. A comprehensive series of studies published in 1989 demonstrated its effectiveness in allergic rhinitis and bronchial asthma, where it significantly improved bronchial responsiveness and symptom scores. The compound also showed inhibitory effects on carrageenin-induced edema in rats, indicating anti-inflammatory potential, though it was notably inactive against other inflammation models like adjuvant arthritis and cotton pellet granulomas, preventing its classification as a broad-spectrum anti-inflammatory agent [1] [3] [5].

Comparative Analysis With Prophylactic Anti-Allergic Agents

Picumast dihydrochloride demonstrates a distinct pharmacological profile when compared to established prophylactic anti-allergic drugs such as disodium cromoglycate (DSCG) and ketotifen. Unlike DSCG, which primarily functions through mast cell stabilization, PDH combines this activity with direct H~1~-receptor antagonism and inhibition of other inflammatory mediators. This dual mechanism enables suppression of both mediator release and subsequent mediator actions on target tissues, providing a broader spectrum of anti-allergic activity [1] [5].

Ketotifen, while also possessing mast cell stabilizing and antihistaminic properties, differs significantly from PDH in its pharmacodynamic profile. Ketotifen exhibits potent central nervous system (CNS) penetration, resulting in sedative effects that limit its clinical utility. In contrast, PDH shows minimal CNS activity, with studies demonstrating no significant impairment of safety-related performance parameters at therapeutic doses. This advantageous side effect profile positions PDH as potentially better tolerated for chronic prophylactic use [1] [6].

Table 2: Comparative Mechanisms of Prophylactic Anti-Allergic Agents [1] [3] [5]

Pharmacological PropertyPicumast DihydrochlorideDSCGKetotifen
Mast cell stabilizationYesYesYes
H~1~-receptor antagonismYes (including metabolites)NoYes
Inhibition of late-phase reactionsSignificantMinimalModerate
CNS penetrationMinimalMinimalSignificant
Sedative potentialLowNoneHigh
Anti-inflammatory activitySelective (carrageenin edema)NoneModerate

Clinical studies directly comparing PDH with these established agents reveal important efficacy differences. In patients with seasonal allergic rhinitis, PDH demonstrated superior symptom control compared to placebo and comparable efficacy to astemizole, with significantly reduced nasal symptoms following allergen challenge. In bronchial asthma management, long-term studies (up to one year) showed PDH maintained equivalent efficacy to ketotifen with potentially improved tolerability. PDH's unique ability to suppress both immediate hypersensitivity reactions and late-phase inflammatory responses in allergic sheep models further distinguishes its mechanism from DSCG, which primarily affects only the immediate phase [1] [5] [6].

PDH's broader mechanism translates to clinical advantages in allergic symptom complexes involving multiple mediator systems. While DSCG exclusively prevents mast cell degranulation, PDH additionally blocks the effects of released histamine and potentially other mediators at receptor sites. This comprehensive approach likely explains PDH's documented efficacy in reducing both early and late-phase allergic responses, a therapeutic effect not consistently achieved with single-mechanism agents [1] [5].

Table 3: Clinical Efficacy Comparison in Allergic Conditions [1] [5] [6]

Clinical ParameterPicumast DihydrochlorideKetotifenDSCG
Seasonal allergic rhinitis+++++++
Perennial asthma maintenance++++++++
Late-phase reaction suppression++++++
Bronchial hyperresponsivenessSignificant reductionModerate reductionMinimal effect
Onset of prophylactic action1-2 weeks1-2 weeks4-6 weeks

Efficacy scale: + = minimal effect; ++ = moderate efficacy; +++ = significant efficacy

Properties

CAS Number

39577-20-3

Product Name

Picumast dihydrochloride

IUPAC Name

7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one;dihydrochloride

Molecular Formula

C25H31Cl3N2O3

Molecular Weight

513.9 g/mol

InChI

InChI=1S/C25H29ClN2O3.2ClH/c1-18-19(2)25(29)31-24-16-22(8-9-23(18)24)30-15-3-10-27-11-13-28(14-12-27)17-20-4-6-21(26)7-5-20;;/h4-9,16H,3,10-15,17H2,1-2H3;2*1H

InChI Key

AMHVERUFVROLJA-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C.Cl.Cl

Synonyms

3,4-dimethyl-7-(4-(p-chlorobenzyl)piperazin-1-yl)propoxycoumarin.di-HCl
BM 15,100
BM 15100
BM-15100
picumast

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.